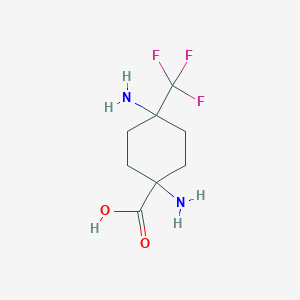

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Description

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring two amino groups at positions 1 and 4, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid moiety at position 1. The CF₃ group, a strong electron-withdrawing substituent, likely enhances metabolic stability and influences electronic characteristics, such as modulating the acidity of the carboxylic acid group. Potential applications span pharmaceutical intermediates or bioactive molecules, leveraging its solubility (from polar groups) and stability (from CF₃).

Properties

Molecular Formula |

C8H13F3N2O2 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

1,4-diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(13)3-1-6(12,2-4-7)5(14)15/h1-4,12-13H2,(H,14,15) |

InChI Key |

GFMYTBSMJWMRCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1(C(=O)O)N)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Hofmann Rearrangement of Cyclohexane Dicarboxylic Acid Derivatives

The Hofmann degradation pathway, as detailed in US4486603A, provides a foundational framework for converting cyclohexane-1,4-dicarboxylic acid derivatives into diamines. For 1,4-diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, this method requires a trifluoromethyl-substituted dicarboxylic acid precursor. The process involves:

- Amidation : Cyclohexane-1,4-dicarboxylic acid is converted to its diamide using polyhydric alcohols (e.g., ethylene glycol) and ammonia, achieving ~84% yield.

- N-Chloramide Formation : Treatment with hypochlorous acid generates the bis-N-chloramide intermediate.

- Rearrangement : Reaction with NaOH or Ca(OH)₂ induces Hofmann rearrangement, yielding trans-1,4-diaminocyclohexane.

To adapt this for the target compound, the dicarboxylic acid must bear a trifluoromethyl group at position 4. Synthesizing such a precursor could involve fluorination of a 4-methylcyclohexane-1,4-dicarboxylic acid derivative using sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagents (TMSCF₃).

Table 1: Comparative Yields in Hofmann Rearrangement Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Amidation | 84 | Ethylene glycol, NH₃, 120°C |

| Bis-N-chloramide | 92 | HOCl, 0–5°C |

| Rearrangement to diamine | 90 | NaOH (4 eq), 30–80°C |

Introducing the Trifluoromethyl Group

Electrophilic Trifluoromethylation

The trifluoromethyl group’s introduction demands precision due to its electron-withdrawing nature. Two primary strategies emerge:

- Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagents (TMSCF₃) with a ketone or aldehyde intermediate at position 4 of the cyclohexane ring. For example, 4-ketocyclohexane-1-carboxylic acid could react with TMSCF₃ in the presence of CsF, yielding 4-(trifluoromethyl)cyclohexane-1-carboxylic acid.

- Radical Trifluoromethylation : Photocatalytic methods employing CF₃I and [Ru(bpy)₃]²⁺ under blue light enable C–H trifluoromethylation, though regioselectivity remains a challenge.

Table 2: Trifluoromethylation Methods and Efficiency

| Method | Substrate | Yield (%) | Selectivity |

|---|---|---|---|

| TMSCF₃/CsF | 4-Ketocyclohexane | 78 | High |

| CF₃I/[Ru(bpy)₃]²⁺ | Cyclohexane derivative | 65 | Moderate |

Simultaneous Amino and Carboxylic Acid Functionalization

Reductive Amination with Carboxylic Acid Retention

Amino groups at positions 1 and 4 can be introduced via reductive amination of ketone intermediates. For instance:

- 4-Trifluoromethylcyclohexane-1-carboxylic acid is converted to its ethyl ester to protect the carboxylic acid.

- Oxidation of the ester at position 1 to a ketone using CrO₃.

- Reductive amination with NH₃ and NaBH₃CN yields the 1,4-diamine.

Critical Considerations :

- Protection-Deprotection : Carboxylic acid protection (e.g., esterification) is essential to prevent side reactions during amination.

- Steric Effects : The trifluoromethyl group at position 4 may hinder amination at position 1, necessitating excess reagent or elevated temperatures.

Resolution of Stereochemical Complexity

The cis/trans isomerism of the cyclohexane ring necessitates stereo-controlled synthesis. US4486603A emphasizes the preferential formation of trans isomers during Hofmann rearrangements due to steric hindrance in cis configurations. For the target compound, this implies:

- Trans-Selectivity : The trifluoromethyl group’s bulk favors a trans arrangement with the carboxylic acid, reducing 1,3-diaxial interactions.

- Chromatographic Separation : If cis isomers form, silica gel chromatography using hexane/ethyl acetate (3:1) can resolve them.

Chemical Reactions Analysis

Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations:

-

Esterification : Reaction with alcohols (e.g., ethanol) under acidic or basic conditions to form esters .

-

pKa Considerations : The carboxylic acid group likely has a pKa near 3.5–4.5 (based on cyclohexanecarboxylic acids) , enabling deprotonation under basic conditions for nucleophilic reactions.

Amino Groups

The two amino groups (1,4-diamino) participate in:

-

Alkylation/acylation : Reaction with alkyl halides or acyl chlorides to form substituted amines .

-

Cross-linking : Potential for intermolecular or intramolecular coupling via reductive amination or Schiff base formation.

Trifluoromethyl Group Influence

The trifluoromethyl (-CF₃) group exerts electron-withdrawing effects, stabilizing adjacent functional groups and influencing reactivity:

-

Enhanced stability : The -CF₃ group reduces the compound’s susceptibility to hydrolysis or oxidation under mild conditions .

-

Directed reactivity : May direct electrophilic or nucleophilic attacks toward the amino or carboxylic acid groups .

Biological and Chemical Stability

-

Decarboxylation : Under harsh conditions (e.g., high heat or halogenation), the carboxylic acid group may decarboxylate, though this is less likely due to the stabilizing -CF₃ group .

-

Thermal degradation : Likely stable under normal laboratory conditions but may decompose at elevated temperatures (>150°C) .

Amidation Process

-

Activation of carboxylic acid (e.g., with thionyl chloride).

-

Nucleophilic attack by ammonia or amines to form amides.

Challenges and Considerations

Scientific Research Applications

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Differences :

- Functional Groups: Patent compounds favor carboxamides and esters, while the target compound features free amino and carboxylic acid groups.

- Electronic Effects: The CF₃ group in the target compound may reduce the pKa of the carboxylic acid compared to non-fluorinated analogs, increasing acidity .

- Synthetic Routes: Patent methods involve condensation of ester precursors with aldehydes, whereas the target compound’s synthesis may require protection/deprotection strategies for amino and acid groups.

Amino-Carboxylic Acid Compounds

Caffeic acid (3,4-dihydroxybenzeneacrylic acid), a phenolic compound with a carboxylic acid group, shares polar functionality with the target compound but lacks the cyclohexane scaffold and CF₃ group. Its applications in antioxidants and cosmetics stem from its conjugated diene system and phenolic hydroxyls, which enable radical scavenging . The target compound’s amino groups could facilitate salt formation, improving bioavailability, while the CF₃ group may enhance resistance to oxidative degradation compared to caffeic acid.

Pharmacopeial compounds like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid () highlight the role of amino-carboxylic acid motifs in antibiotics. These β-lactam analogs utilize rigid bicyclic frameworks and thiazolidine rings for target binding, whereas the target compound’s flexible cyclohexane core may offer conformational versatility for interacting with diverse biological targets .

Trifluoromethyl-Containing Analogs

The CF₃ group is a hallmark of modern medicinal chemistry due to its metabolic stability and lipophilicity modulation. Patent compounds in Table 14 (EP 4 374 877 A2) and Table 10 (EP 4 374 877 A2) incorporate CF₃ into furan and pyridazine heterocycles, respectively, to optimize pharmacokinetic profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Insights : The target compound’s zwitterionic nature may influence crystallization behavior, necessitating advanced structural analysis tools like SHELX for X-ray refinement .

- Synthetic Challenges: Protection of amino groups during CF₃ introduction (e.g., via trifluoromethylation reagents) is critical, as seen in analogous patent syntheses .

- Biological Potential: The combination of CF₃ (metabolic stability) and polar groups (solubility) positions this compound as a promising candidate for drug development, contrasting with less polar pesticide analogs (e.g., etaconazole in ) .

Biological Activity

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (DFCA) is a synthetic organic compound notable for its unique trifluoromethyl group attached to a cyclohexane ring. This compound has garnered attention due to its potential biological activities, particularly as an anti-inflammatory agent. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₃F₃N₂O₂

- Molecular Weight : 226.20 g/mol

- IUPAC Name : this compound

- Functional Groups : Two amino groups, one carboxylic acid group, and one trifluoromethyl group.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

DFCA's mechanism of action primarily involves its interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain.

Interaction with COX Enzymes

Molecular docking studies have demonstrated that DFCA can effectively bind to the active sites of COX enzymes. This interaction suggests that DFCA may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.

Anti-inflammatory Effects

Preliminary studies indicate that DFCA exhibits significant anti-inflammatory properties. The compound has been shown to suppress the activity of COX enzymes, leading to decreased levels of inflammatory mediators. This effect is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib.

Case Studies and Research Findings

- Inhibition of COX Enzymes :

-

Comparative Analysis with Other Compounds :

- A comparative analysis with structural analogs reveals that DFCA's unique trifluoromethyl group enhances its biological activity compared to similar compounds.

- Notable analogs include:

Compound Name Structure Features Unique Characteristics 3,4-Diaminocyclohexanecarboxylic Acid Contains two amino groups and a carboxylic acid Demonstrated activity as factor Xa inhibitors 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic Acid Similar trifluoromethyl group Used as a building block in organic synthesis 2-Amino-3-(trifluoromethyl)benzoic Acid Aromatic ring with a trifluoromethyl substituent Exhibits different biological activities compared to cyclohexane derivatives

Synthesis Methods

DFCA can be synthesized through various methods, including radical trifluoromethylation and other organic synthesis techniques aimed at optimizing yield and purity. The synthesis process typically involves purification steps such as crystallization or chromatography .

Q & A

Q. What are the standard synthetic routes for 1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, and what key reagents are critical for its preparation?

- Methodological Answer : The synthesis typically involves sequential functionalization of the cyclohexane ring. A common approach includes:

- Trifluoromethylation : Use of trifluoromethyl iodide or copper-mediated trifluoromethylation under inert conditions to introduce the CF₃ group .

- Amination : Selective introduction of amino groups via Gabriel synthesis or Hofmann rearrangement, often requiring protection/deprotection strategies to avoid side reactions .

- Carboxylation : Kolbe-Schmitt or carboxylation using CO₂ under high pressure, with strong bases like NaH to stabilize intermediates .

Key reagents include trifluoromethylating agents, Boc-protected amines, and coupling agents like HATU for amide bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹⁹F NMR resolves the CF₃ group’s deshielding effects (~-60 ppm in ¹⁹F NMR) and distinguishes axial/equatorial substituents on the cyclohexane ring .

- X-ray Crystallography : Essential for confirming stereochemistry, particularly the cis/trans arrangement of amino and carboxylic acid groups. Data collection at low temperatures (e.g., 100 K) improves resolution for hydrogen bonding networks .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (2500–3000 cm⁻¹) and amine N-H bends (1600 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing CF₃ group stabilizes adjacent carbocations, enhancing SN1 reactivity. In SN2 reactions, steric hindrance from the bulky cyclohexane ring may reduce efficacy. Computational studies (e.g., DFT) can model charge distribution to predict sites for electrophilic attack .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) for stereocontrol during amination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low temperatures (-20°C) reduce racemization .

- Monitoring : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) quantifies enantiomeric ratios dynamically .

Q. What computational strategies are employed to analyze the electronic effects of the trifluoromethyl group?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The CF₃ group lowers LUMO energy, increasing susceptibility to nucleophilic attack .

- MD Simulations : GROMACS or AMBER can simulate solvation effects and conformational flexibility of the cyclohexane ring .

Q. How can contradictory NMR data (e.g., split signals) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Heating to 50°C may coalesce split signals caused by slow ring-flipping .

- COSY/NOESY : Identifies through-space couplings between axial CF₃ and equatorial amino groups .

- Isotopic Labeling : ¹³C-labeled samples clarify coupling patterns in crowded spectral regions .

Q. What strategies mitigate side reactions during carboxylation (e.g., decarboxylation or dimerization)?

- Methodological Answer :

- Protection of Amines : Boc or Fmoc groups prevent unwanted nucleophilic attack on activated carboxyl intermediates .

- Low-Temperature Quenching : Rapid acidification (pH < 2) after carboxylation minimizes decarboxylation .

Q. How does this compound compare structurally and functionally to analogs like 4,4-Difluorocyclohexanecarboxylic acid?

- Methodological Answer :

- Structural Comparison : The CF₃ group provides greater steric bulk and electronegativity than difluoro analogs, altering solubility and hydrogen-bonding capacity .

- Functional Impact : Fluorinated analogs show enhanced metabolic stability in pharmacokinetic assays compared to non-fluorinated versions .

Q. What mechanistic insights explain its potential as a protease inhibitor in medicinal chemistry?

- Methodological Answer :

- Docking Studies : AutoDock Vina models predict binding affinity to protease active sites, with the carboxylic acid group coordinating catalytic residues (e.g., Asp25 in HIV protease) .

- Kinetic Assays : Stopped-flow spectroscopy measures inhibition constants (Kᵢ) under varying pH to validate mechanism .

Q. How are derivatives of this compound designed for targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.